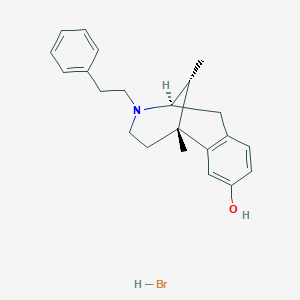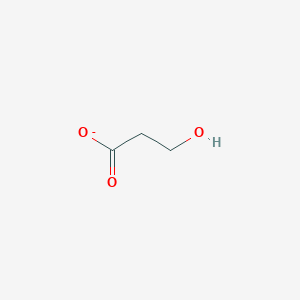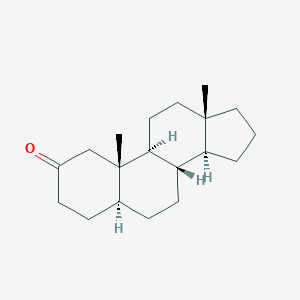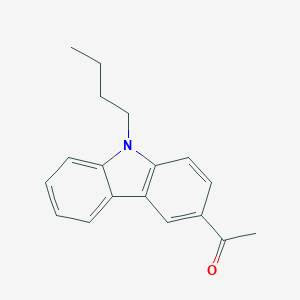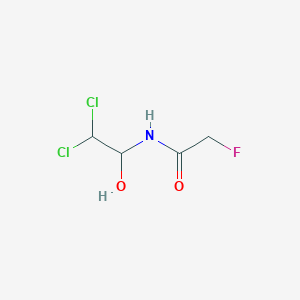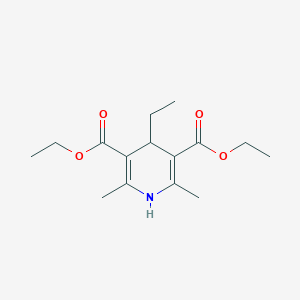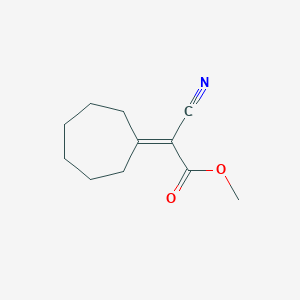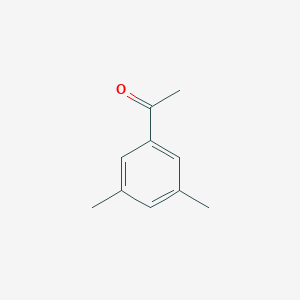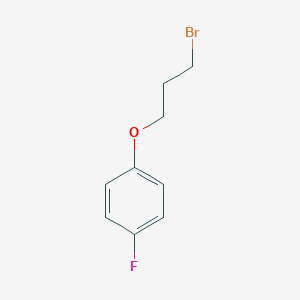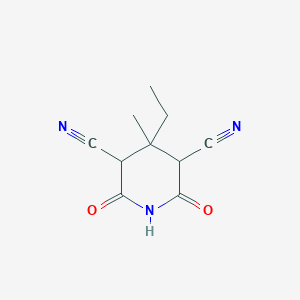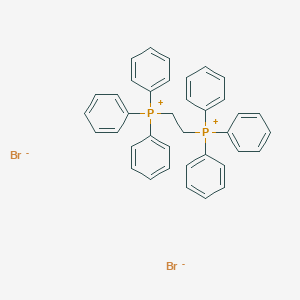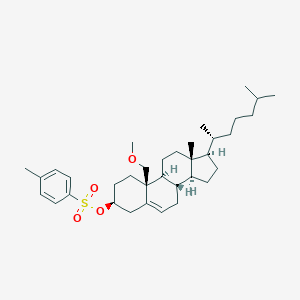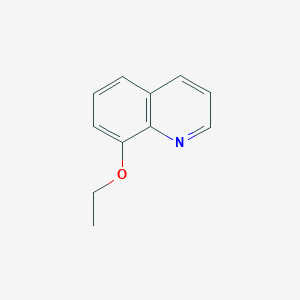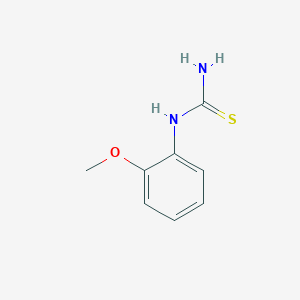![molecular formula C44H76O5 B073360 [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate CAS No. 1487-52-1](/img/structure/B73360.png)
[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate, commonly known as HPMCAS, is a synthetic polymer used in the pharmaceutical industry for its ability to improve the solubility and bioavailability of poorly soluble drugs. HPMCAS is a member of the family of hydroxypropyl methylcellulose (HPMC) derivatives and is widely used as an excipient in drug formulations.
Mecanismo De Acción
The mechanism of action of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is based on its ability to form a protective barrier around the drug particles, preventing their aggregation and improving their solubility in the gastrointestinal tract. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can also interact with the mucus layer in the intestine, facilitating the transport of the drug across the intestinal membrane.
Efectos Bioquímicos Y Fisiológicos
[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is considered to be biocompatible and biodegradable, with low toxicity and immunogenicity. It is metabolized by enzymes in the gastrointestinal tract and excreted in the feces. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS has been shown to have minimal impact on the absorption of nutrients and other drugs, making it a safe and effective excipient for drug formulations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs, which can lead to more accurate and reliable results. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is also easy to handle and can be used in a variety of drug delivery systems. However, [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can be sensitive to pH and temperature changes, which can affect its performance. In addition, the synthesis of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can be complex and time-consuming, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS, including the development of new synthesis methods to improve its performance and reduce its cost. There is also a need for more studies on the long-term effects of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS on human health, as well as its potential applications in targeted drug delivery systems. Finally, the use of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS in combination with other polymers and excipients should be explored to enhance its performance and versatility.
Métodos De Síntesis
[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is synthesized by the reaction of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate with methacrylic acid and hydroxypropyl methacrylate. The resulting polymer is then esterified with fatty acids, such as lauric, palmitic, or stearic acid, to produce [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS. The synthesis process is typically carried out in a solvent, such as acetone or ethanol, under controlled conditions of temperature and pressure.
Aplicaciones Científicas De Investigación
[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS has been extensively studied for its application in drug delivery systems. It is commonly used as a coating material for oral solid dosage forms, such as tablets and capsules, to improve their stability and dissolution rate. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can also be used as a matrix material for sustained-release formulations, as well as a carrier for poorly soluble drugs.
Propiedades
Número CAS |
1487-52-1 |
|---|---|
Nombre del producto |
[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate |
Fórmula molecular |
C44H76O5 |
Peso molecular |
685.1 g/mol |
Nombre IUPAC |
[(2S)-1-hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C44H76O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33-37-44(46)49-42(39-47-38-41-34-30-29-31-35-41)40-48-43(45)36-32-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29-31,34-35,42H,3-16,19-28,32-33,36-40H2,1-2H3/b18-17-/t42-/m0/s1 |
Clave InChI |
AJMOVVFVYJNDBQ-QIQFVIEISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
[S,(+)]-3-O-Benzyl-2-O-oleoyl-1-O-palmitoyl-L-glycerol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



